5-chloro-N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
“5-chloro-N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the carbazole moiety: This step involves the coupling of the pyrimidine core with 9-ethyl-9H-carbazole using a suitable coupling reagent.
Sulfonylation: The methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride under basic conditions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Oxidation products: Oxidized derivatives of the carbazole moiety.
Reduction products: Reduced forms of the nitro groups.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis products: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and receptor binding.
Medicine: Potential therapeutic agent for diseases where enzyme inhibition is beneficial.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “5-chloro-N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide” would depend on its target. Typically, such compounds act by:
Inhibiting enzymes: Binding to the active site and preventing substrate access.
Receptor modulation: Binding to receptors and altering their activity.
Pathway interference: Disrupting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives such as:
Uniqueness
- Structural uniqueness : The combination of the carbazole moiety with the pyrimidine core and the specific substitutions make it unique.
- Functional uniqueness : Its specific interactions with biological targets and its potential applications in various fields.
Properties
Molecular Formula |
C20H17ClN4O3S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
5-chloro-N-(9-ethylcarbazol-3-yl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17ClN4O3S/c1-3-25-16-7-5-4-6-13(16)14-10-12(8-9-17(14)25)23-19(26)18-15(21)11-22-20(24-18)29(2,27)28/h4-11H,3H2,1-2H3,(H,23,26) |
InChI Key |
KBYCSWGMSLHKNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C)C4=CC=CC=C41 |
Origin of Product |
United States |
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